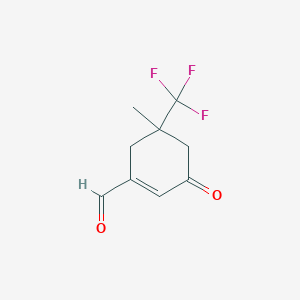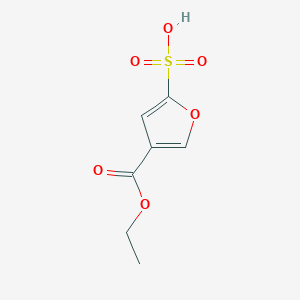
5-Sulfo-furan-3-carboxylic acid ethyl ester, 95%
Descripción general
Descripción
5-Sulfo-furan-3-carboxylic acid ethyl ester, also known as SFCE, is a chemical compound with potential applications in medical, environmental, and industrial research. It is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom .
Synthesis Analysis
Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . The synthesis of furan compounds has seen recent advances, with some classical methods being modified and improved, and new methods being developed .Molecular Structure Analysis
The molecular formula of 5-Sulfo-furan-3-carboxylic acid ethyl ester is C7H8O6S. It is a derivative of furan, which is a five-membered aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis
Furan derivatives, including 5-Sulfo-furan-3-carboxylic acid ethyl ester, can be synthesized from biomass via furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . The types of reactions applicable to FPCs include a variety of methods for the synthesis of chiral furans .Mecanismo De Acción
The mechanism of action of 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% is not fully understood. However, it is known that the compound binds to certain proteins and enzymes, which can affect their activity and/or structure. 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% has also been shown to interact with certain receptors in the body, which can affect their function.
Biochemical and Physiological Effects
5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and proteins, as well as to interact with certain receptors in the body. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time. In addition, it is soluble in both water and organic solvents, making it easy to work with. However, it is important to note that 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95%. One potential area of research is the development of new drugs and treatments based on the compound’s biochemical and physiological effects. Another potential area of research is the development of new biosensors and enzyme-substrate interactions. In addition, 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% could be used in the development of new catalysts for various reactions, as well as in the production of biodegradable plastics. Finally, further research could be done to better understand the mechanism of action of 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95%, as well as its potential use in medical applications.
Métodos De Síntesis
5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% can be synthesized from the reaction of 5-sulfo-furan-3-carboxylic acid (SFEC) and ethyl alcohol. The reaction proceeds in two steps, first the SFEC is treated with a base such as sodium hydroxide to form an ester, and then the ester is reacted with ethyl alcohol to form 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C.
Aplicaciones Científicas De Investigación
5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, biodegradable plastics, and catalysts. It has also been studied for its potential use in medical applications, such as the treatment of cancer and other diseases. In addition, 5-Sulfo-furan-3-carboxylic acid ethyl ester, 95% has been used in the development of biosensors and in the study of enzyme-substrate interactions.
Análisis Bioquímico
Biochemical Properties
3-Ethyl 5-sulfo-3-furancarboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sulfotransferases, a class of enzymes that catalyze the transfer of sulfo groups to various substrates. The interaction between 3-Ethyl 5-sulfo-3-furancarboxylate and sulfotransferases involves the transfer of a sulfo group from the compound to a target molecule, which can alter the biochemical properties and functions of the target molecule .
Cellular Effects
The effects of 3-Ethyl 5-sulfo-3-furancarboxylate on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of proteins and other biomolecules by 3-Ethyl 5-sulfo-3-furancarboxylate can modulate their activity and stability, leading to changes in cell function. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Ethyl 5-sulfo-3-furancarboxylate exerts its effects through specific binding interactions with biomolecules. The compound can act as a sulfonation agent, transferring sulfo groups to target molecules such as proteins and lipids. This process can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. Furthermore, the sulfonation of transcription factors by 3-Ethyl 5-sulfo-3-furancarboxylate can lead to changes in gene expression, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl 5-sulfo-3-furancarboxylate can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-Ethyl 5-sulfo-3-furancarboxylate in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Ethyl 5-sulfo-3-furancarboxylate is involved in various metabolic pathways, particularly those related to sulfonation. The compound interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfo groups to target molecules. This interaction can affect metabolic flux and the levels of metabolites within cells, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Ethyl 5-sulfo-3-furancarboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of the compound can affect its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Ethyl 5-sulfo-3-furancarboxylate is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .
Propiedades
IUPAC Name |
4-ethoxycarbonylfuran-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6S/c1-2-12-7(8)5-3-6(13-4-5)14(9,10)11/h3-4H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIRYQDBRJGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297108 | |
| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256373-92-9 | |
| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256373-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



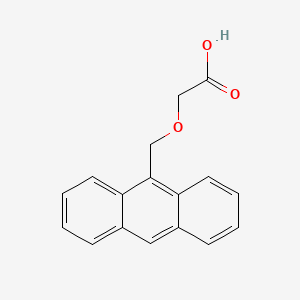
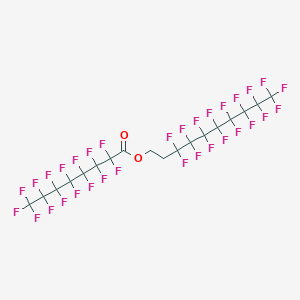
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
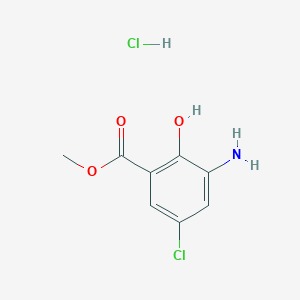

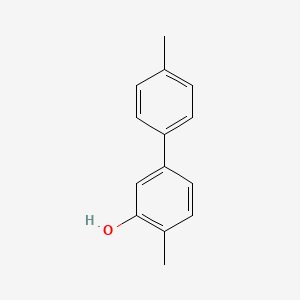
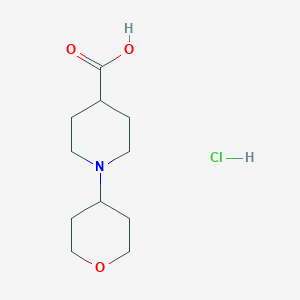

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
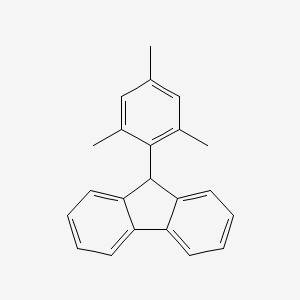
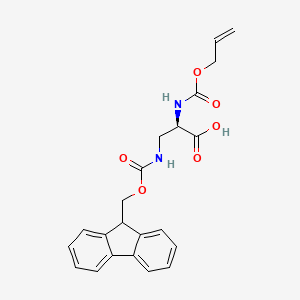
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
